molecular formula C5H9BrO B14464939 2-Bromo-2-methylbutanal CAS No. 66064-60-6

2-Bromo-2-methylbutanal

Cat. No.: B14464939
CAS No.: 66064-60-6
M. Wt: 165.03 g/mol
InChI Key: KZBOHSHAOGWNNN-UHFFFAOYSA-N
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Description

2-Bromo-2-methylbutanal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a bromine atom and a methyl group attached to the second carbon of a butanal chain. The molecular formula of this compound is C5H9BrO. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-2-methylbutanal can be synthesized through several methods. One common approach involves the bromination of 2-methylbutanal. This reaction typically uses bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microchannel reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of microchannel reactors also enhances safety and scalability in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-methylbutanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form 2-bromo-2-methylbutanol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2-Bromo-2-methylbutanoic acid.

    Reduction: 2-Bromo-2-methylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-2-methylbutanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: this compound is utilized in the production of agrochemicals, fragrances, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-2-methylbutanal involves its reactivity as an aldehyde and a brominated compound. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atom can participate in substitution and elimination reactions. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which increases the electrophilicity of the carbonyl carbon.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-methylbutane: Similar in structure but lacks the aldehyde group.

    2-Bromo-2-methylpropane: A smaller analog with similar reactivity.

    2-Bromobutane: Another brominated compound with different substitution patterns.

Uniqueness

2-Bromo-2-methylbutanal is unique due to the presence of both a bromine atom and an aldehyde group on the same molecule. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-2-methylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-3-5(2,6)4-7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBOHSHAOGWNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20792839
Record name 2-Bromo-2-methylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20792839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66064-60-6
Record name 2-Bromo-2-methylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20792839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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